4-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-2-methylaniline
CAS No.:
Cat. No.: VC15883785
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
| Standard InChI | InChI=1S/C12H15N3O/c1-7(2)11-14-12(16-15-11)9-4-5-10(13)8(3)6-9/h4-7H,13H2,1-3H3 |
| Standard InChI Key | WGLCGUHZONOZGY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline, delineates its core components:
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1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capabilities.
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3-Isopropyl substituent: A branched alkyl group enhancing lipophilicity and influencing steric interactions.
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2-Methylaniline moiety: An aromatic amine with a methyl group at the ortho position, contributing to electronic effects and solubility modulation.
Table 1. Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | 2-methyl-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=NC(=NO2)C(C)C)N |
The calculated logP value of approximately 2.8 suggests moderate lipophilicity, favoring membrane permeability in biological systems.
Synthesis and Reaction Pathways
Key Considerations:
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Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing charged intermediates.
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Temperature control: Microwave-assisted synthesis could reduce reaction times and improve yields compared to conventional heating.
| Target Pathway | Proposed Mechanism |
|---|---|
| Apoptosis | Caspase-3/7 activation |
| HDAC Inhibition | Increased histone acetylation |
| Topoisomerase II | DNA strand break induction |
While direct evidence for this compound’s efficacy is lacking, its structural features align with pharmacophores known to interact with these targets.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.3–2.5 ppm for aniline-CH₃; δ 1.2–1.4 ppm for isopropyl-CH₃), and NH₂ protons (δ 5.0–5.5 ppm, broad).
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¹³C NMR: Key resonances would involve oxadiazole carbons (δ 160–170 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic carbons (δ 20–30 ppm).
Mass Spectrometry
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ESI-MS: A molecular ion peak at m/z 217.27 [M+H]⁺ confirms the molecular weight. Fragmentation patterns would likely include loss of the isopropyl group (m/z 174) and cleavage of the oxadiazole ring.
Industrial and Materials Science Applications
Polymer Precursors
The aniline group’s reactivity toward electrophilic substitution makes this compound a candidate for:
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Conductive polymers: Oxadiazole-containing polyanilines could exhibit enhanced electron-transport properties.
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Coating additives: Improved thermal stability via heterocyclic ring systems.
Catalysis
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Ligand design: The oxadiazole nitrogen atoms may coordinate transition metals, enabling use in homogeneous catalysis.
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